![molecular formula C12H14ClNO3S B3038430 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane CAS No. 861212-71-7](/img/structure/B3038430.png)

6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane

Vue d'ensemble

Description

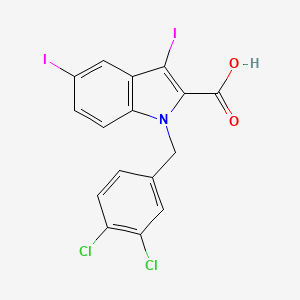

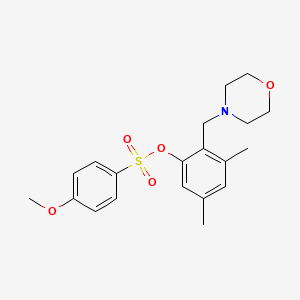

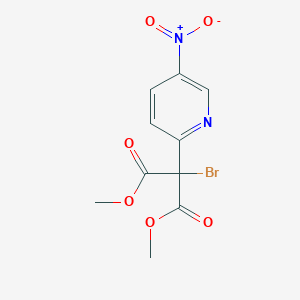

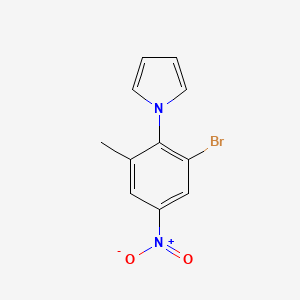

The compound "6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane" is a derivative of azaspiro compounds, which are characterized by a spirocyclic structure involving nitrogen within the ring system. These compounds are of interest due to their potential biological activities and their use in various chemical reactions to produce functionally diverse derivatives.

Synthesis Analysis

The synthesis of azaspiro compounds can involve various strategies, including activation of hydroxyl groups towards nucleophilic substitution. For instance, the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or PPh3-CBr4 system lead to different functional derivatives depending on the substituents involved . This suggests that similar methodologies could be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

Azaspiro compounds exhibit a unique molecular structure due to the presence of a spirocyclic framework. This structure is likely to influence the chemical reactivity and biological activity of these compounds. The molecular structure of "6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane" would include a sulfonyl group attached to the spirocyclic system, which could affect its electronic properties and steric hindrance, potentially leading to selectivity in its reactions.

Chemical Reactions Analysis

The chemical reactivity of azaspiro compounds can be diverse. For example, the oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides to form 3-sulfonated azaspiro[4,5]trienones is a reaction that proceeds under metal-free conditions and involves multiple steps, including sulfonylation, carbocyclization, and oxidation . This indicates that the compound "6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane" could also participate in complex reactions, potentially leading to biologically important sulfonated derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane" are not detailed in the provided papers, the properties of azaspiro compounds in general can be inferred. These compounds often exhibit moderate inhibitory activity against enzymes such as matrix metalloproteinase-2 (MMP-2) and can have antiproliferative activity against various cell lines . The presence of a sulfonyl group and a chlorophenyl moiety in the compound could further influence its solubility, stability, and interaction with biological targets.

Applications De Recherche Scientifique

Sulfonamide Compounds and Environmental Impacts

Sulfonamides, a class of compounds related to "6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane" due to the presence of the sulfonyl group, have been extensively studied for various applications and environmental impacts. These compounds have been historically significant as antibiotics and have found applications in various fields, including medicine and agriculture. The environmental persistence and potential toxicological effects of sulfonamide compounds, especially as contaminants in water and soil, have been a subject of research, highlighting the need for understanding their degradation pathways and impacts on ecosystems (Gulcin & Taslimi, 2018; Conder et al., 2008).

Analytical Methods for Sulfonamides

The development and optimization of analytical methods for detecting sulfonamides and similar compounds in environmental samples are crucial for monitoring their distribution and assessing their environmental fate. Techniques such as capillary electrophoresis and high-resolution mass spectrometry have been employed to analyze sulfonamides, providing insights into their behavior and transformation in the environment (Hoff & Kist, 2009; Munoz et al., 2019).

Environmental Degradation and Toxicity

Research on the degradation of polyfluoroalkyl chemicals, which share some structural similarities with sulfonamide-based compounds, provides insights into the environmental persistence and potential toxic effects of such chemicals. Studies on microbial degradation pathways and the formation of persistent degradation products underline the complexity of assessing the environmental impact of these compounds and the importance of understanding their transformation mechanisms (Liu & Avendaño, 2013).

Health Implications

The health implications of sulfonamide compounds and their metabolites, such as their roles in prostacyclin and thromboxane biosynthesis, have been explored in various studies. These investigations shed light on the physiological and pharmacological effects of sulfonamide compounds, contributing to our understanding of their potential therapeutic applications and side effects (Minuz et al., 1990).

Safety And Hazards

Propriétés

IUPAC Name |

6-(4-chlorophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-10-1-3-11(4-2-10)18(15,16)14-7-5-12(6-8-14)9-17-12/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCCEIXTLSRFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199721 | |

| Record name | 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |

CAS RN |

861212-71-7 | |

| Record name | 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861212-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)

![2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B3038353.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3038354.png)

![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)

![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)

![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)

![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B3038366.png)

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)